4-(3-hydroxy-4-methoxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines
Preparation Methods
The synthesis of 4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the thieno[2,3-b]pyridine core and the introduction of the functional groups. Common synthetic routes include:
Formation of the Thieno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Introduction of Functional Groups: Functional groups such as the hydroxy, methoxy, and trifluoromethyl groups are introduced through various reactions, including substitution and addition reactions.
Final Assembly: The final compound is assembled through coupling reactions, often using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Chemical Reactions Analysis
4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy and trifluoromethyl groups can undergo nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger molecules.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Compared to other thienopyridine derivatives, 4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its specific functional groups and structural features. Similar compounds include:
Thienopyridine Derivatives: Compounds with similar core structures but different functional groups.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups that exhibit similar chemical properties.
Hydroxy and Methoxy Substituted Compounds: Compounds with hydroxy and methoxy groups that undergo similar chemical reactions.
Properties
Molecular Formula |
C23H19F3N2O4S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H19F3N2O4S/c1-11-19-15(12-6-7-17(32-2)16(29)8-12)10-18(30)28-22(19)33-20(11)21(31)27-14-5-3-4-13(9-14)23(24,25)26/h3-9,15,29H,10H2,1-2H3,(H,27,31)(H,28,30) |
InChI Key |
VDTXTCFNNIRNKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=C(C=C3)OC)O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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